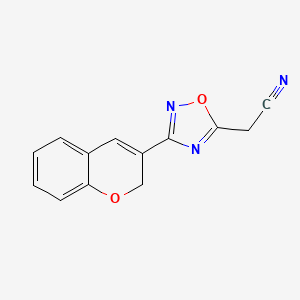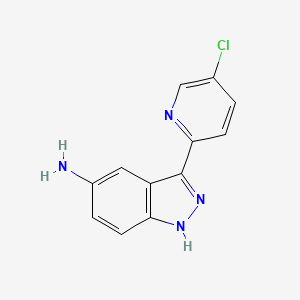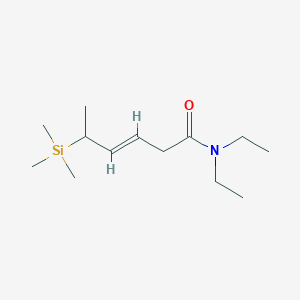
Butyl naphthalen-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl naphthalen-1-ylcarbamate is a synthetic compound known for its potential therapeutic and environmental applications. It is a solid compound with the molecular formula C15H17NO2 and a molecular weight of 243.31 g/mol
Preparation Methods
The synthesis of butyl naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in sealed, dry conditions to maintain its stability .
Chemical Reactions Analysis
Butyl naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include naphthalene-1,4-dione derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The primary products are the corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the butyl group is replaced by other nucleophiles.
Scientific Research Applications
Butyl naphthalen-1-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound has been studied for its potential role in drug development, particularly for its antitumor activity.
Medicine: In addition to its antitumor activity, this compound is being investigated for its potential use in other therapeutic areas, such as anti-inflammatory and antimicrobial treatments.
Mechanism of Action
The mechanism of action of butyl naphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and proteins involved in cell growth and proliferation. For example, its antitumor activity is attributed to the inhibition of specific transcription factors and signaling pathways that regulate cancer cell survival and apoptosis . The compound may also induce oxidative stress and disrupt cellular homeostasis, leading to cell death.
Comparison with Similar Compounds
Butyl naphthalen-1-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl phenylcarbamate: This compound has similar structural features but differs in the aromatic ring attached to the carbamate group.
Tert-butyl o-tolylcarbamate: Another related compound with a different aromatic ring, used in organic synthesis and as a reagent in various chemical reactions.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
25216-28-8 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
butyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C15H17NO2/c1-2-3-11-18-15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3,(H,16,17) |
InChI Key |
ZCYZDPCLNIQOKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-3-(pyridin-3-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11869752.png)
![9-Butyl-3-methyl-9H-indeno[2,1-C]pyridine](/img/structure/B11869755.png)



![11-Phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11869784.png)


![1-(8-Methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)propan-2-one](/img/structure/B11869804.png)




